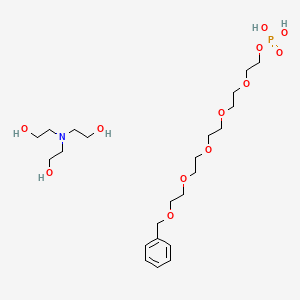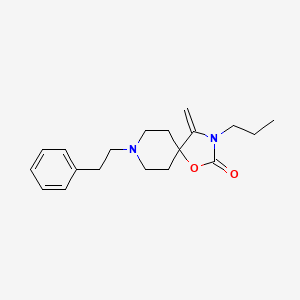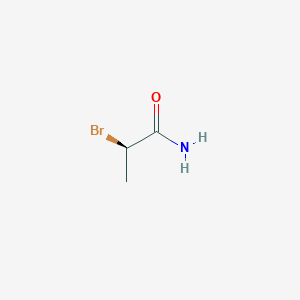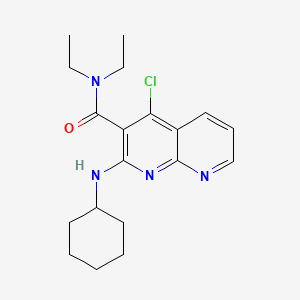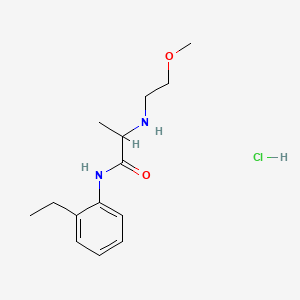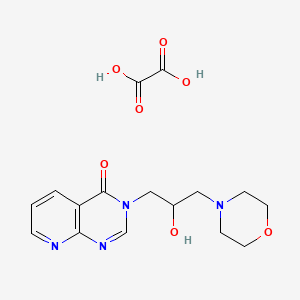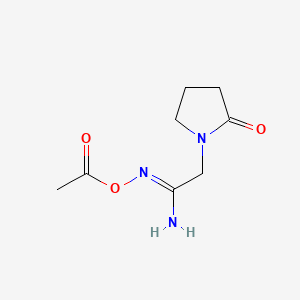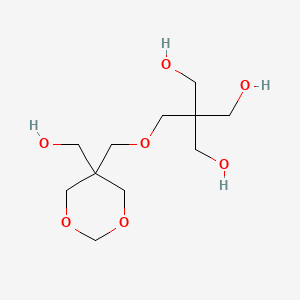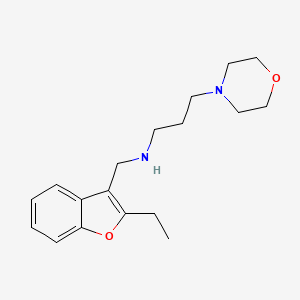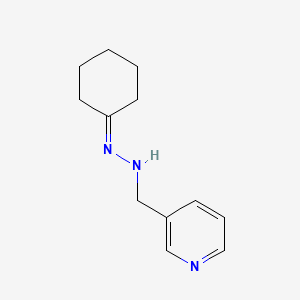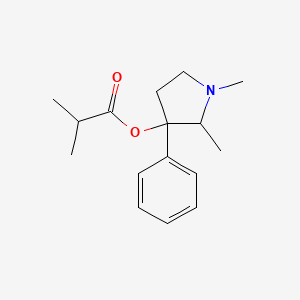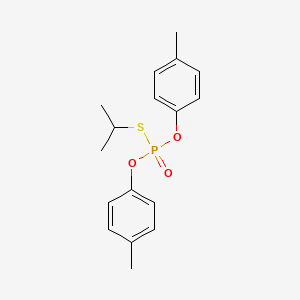
(2R,3R)-3,4'-Dihydroxy-5,7-dimethoxyflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone is a flavonoid compound known for its potential biological activities Flavonoids are a class of polyphenolic compounds found in various plants, and they are known for their antioxidant, anti-inflammatory, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the use of flavanone precursors, which are subjected to hydroxylation and methoxylation reactions to introduce the desired functional groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of (2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and quality control measures to ensure consistency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can be achieved using various reagents and conditions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions can vary depending on the desired reaction, but they often involve specific temperatures, pressures, and solvent systems .
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: It is used as a model compound for studying flavonoid chemistry and for developing new synthetic methods.
Biology: It has been investigated for its antioxidant and anti-inflammatory properties, which can be beneficial in various biological systems.
Medicine: Research has shown its potential in treating diseases related to oxidative stress and inflammation, such as cardiovascular diseases and certain cancers.
Industry: It is used in the development of natural antioxidants for food preservation and in the cosmetic industry for its skin-protective properties .
Mecanismo De Acción
The mechanism of action of (2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Molecular Targets: It interacts with enzymes like cyclooxygenase and lipoxygenase, as well as signaling pathways involved in inflammation and oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone include:
Quercetin: Another flavonoid with strong antioxidant properties.
Kaempferol: Known for its anti-inflammatory and anticancer activities.
Myricetin: Exhibits antioxidant, anti-inflammatory, and anticancer properties .
Uniqueness
What sets (2R,3R)-3,4’-Dihydroxy-5,7-dimethoxyflavone apart is its specific combination of hydroxyl and methoxy groups, which can influence its solubility, stability, and biological activity. This unique structure allows it to interact differently with molecular targets compared to other flavonoids, potentially offering distinct therapeutic benefits .
Propiedades
Número CAS |
37971-70-3 |
|---|---|
Fórmula molecular |
C17H16O6 |
Peso molecular |
316.30 g/mol |
Nombre IUPAC |
(2R,3R)-3-hydroxy-2-(4-hydroxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C17H16O6/c1-21-11-7-12(22-2)14-13(8-11)23-17(16(20)15(14)19)9-3-5-10(18)6-4-9/h3-8,16-18,20H,1-2H3/t16-,17+/m0/s1 |
Clave InChI |
COAPWVZMQPXXGQ-DLBZAZTESA-N |
SMILES isomérico |
COC1=CC2=C(C(=C1)OC)C(=O)[C@@H]([C@H](O2)C3=CC=C(C=C3)O)O |
SMILES canónico |
COC1=CC2=C(C(=C1)OC)C(=O)C(C(O2)C3=CC=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


